(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One
Overview
Description
AZD-5153 is a potent, selective, and orally available inhibitor of the bromodomain and extraterminal (BET) family protein BRD4. It is a small molecule therapeutic that has shown preclinical activity in multiple tumors, particularly hematologic malignancies . The compound operates by binding to the bromodomains of BRD4, thereby disrupting its interaction with acetylated lysine residues on histone tails, which is crucial for the regulation of gene expression .
Mechanism of Action
Target of Action
BRD4 is a member of the BET family of chromatin reader proteins, which interact with N-acetyl lysine residues on histones and nuclear proteins .
Mode of Action
AZD-5153 selectively binds to the acetylated lysine recognition motifs in two bromodomains in the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones . This bivalent binding mode enhances the avidity of the compound, translating into increased cellular and antitumor activity .
Biochemical Pathways
The inhibition of BRD4 by AZD-5153 disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting aberrant transcriptional programs critical for tumor growth and survival . AZD-5153 treatment markedly affects transcriptional programs of MYC, E2F, and mTOR . Notably, mTOR pathway modulation is associated with cell line sensitivity to AZD-5153 .
Pharmacokinetics
AZD-5153 has dose-dependent pharmacokinetics, with minimal accumulation . The recommended phase II doses (RP2D) were AZD-5153 30 mg once daily or 15 mg twice daily (monotherapy) and 10 mg once daily (intermittent schedule) with olaparib .
Result of Action
In preclinical hematologic tumor models, in vivo administration of AZD-5153 led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . In a first-in-human study, one patient with metastatic pancreatic cancer receiving combination treatment had a partial response lasting 4.2 months .
Action Environment
The relationship between AZD-5153 exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver . AZD-5153 demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 . These results show AZD-5153 was tolerable as monotherapy and in combination at the RP2Ds .
Biochemical Analysis
Biochemical Properties
AZD-5153 interacts with the bromodomain and extraterminal (BET) family of proteins, specifically BRD4 . These proteins are epigenetic readers responsible for recruiting transcriptional machinery to active chromatin by binding to acetylated lysine residues on histone tails . AZD-5153 ligates two bromodomains in BRD4 simultaneously .
Cellular Effects
AZD-5153 has been shown to inhibit the proliferation and survival of various types of cancer cells, including hematologic malignancies . It affects cell function by disrupting aberrant transcriptional programs critical for tumor growth and/or survival . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of AZD-5153 involves its bivalent binding to two bromodomains in BRD4 . This enhanced avidity translates into increased cellular and antitumor activity . It disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting the transcriptional programs of genes such as MYC, E2F, and mTOR .
Temporal Effects in Laboratory Settings
In laboratory settings, AZD-5153 has shown dose-dependent pharmacokinetics, with minimal accumulation . It also demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 .
Dosage Effects in Animal Models
In animal models, in vivo administration of AZD-5153 led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The relationship between AZD-5153 exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver .
Metabolic Pathways
It is known that it affects the transcriptional programs of genes involved in various metabolic pathways, including the mTOR pathway .
Transport and Distribution
It is known that it has dose-dependent pharmacokinetics, with minimal accumulation .
Subcellular Localization
It is known that bromodomain-mediated interactions localize BRD4, the target of AZD-5153, to discrete chromosomal locations .
Preparation Methods
The synthesis of AZD-5153 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the solubilization of the compound in a mixture of dimethyl sulfoxide (DMSO) and hydroxypropyl-beta-cyclodextrin (HP-B-CD) in water, followed by administration via oral gavage or mini-pump infusion in preclinical models . Industrial production methods for AZD-5153 are not extensively detailed in the available literature, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
AZD-5153 undergoes various chemical reactions, primarily involving its interaction with the bromodomains of BRD4. The compound exhibits a bivalent binding mode, which enhances its avidity and cellular potency . Common reagents and conditions used in these reactions include the use of organic solvents like DMSO and specific chromatographic techniques for purification . The major products formed from these reactions are typically the desired therapeutic compound, AZD-5153, and its intermediates.
Scientific Research Applications
AZD-5153 has a wide range of scientific research applications, particularly in the fields of oncology and epigenetics. It has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The compound’s ability to modulate transcriptional programs of MYC, E2F, and mTOR pathways makes it a valuable tool for studying the molecular mechanisms underlying cancer progression . Additionally, AZD-5153 has been investigated in combination with other therapeutic agents, such as olaparib, to enhance its efficacy in treating relapsed or refractory solid tumors and lymphomas .
Comparison with Similar Compounds
AZD-5153 is unique in its bivalent binding mode, which distinguishes it from other BET inhibitors that typically exhibit monovalent binding. This enhanced binding avidity translates into increased cellular and antitumor activity . Similar compounds include JQ1, a well-known BET inhibitor, which also targets BRD4 but with a monovalent binding mode . Other similar compounds include OTX015 and CPI-0610, both of which are BET inhibitors with varying degrees of efficacy and binding characteristics .
Biological Activity
The compound (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One, also known as AZD5153, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
AZD5153 has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has an average molecular weight of approximately 479.585 g/mol .
AZD5153 functions primarily as a bromodomain and extraterminal (BET) inhibitor. It selectively inhibits the bromodomain-containing protein BRD4, which plays a crucial role in the regulation of gene expression and cell cycle progression. The compound's mechanism involves:
- Bivalent Binding : AZD5153 exhibits enhanced potency through bivalent interactions with BRD4, leading to effective downregulation of c-Myc and subsequent inhibition of tumor growth in xenograft models .
- Cellular Effects : The compound has been shown to affect cellular pathways involved in proliferation and survival, particularly in cancer cells.
In Vitro Studies
Research has demonstrated that AZD5153 exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Cytotoxicity : In vitro assays have shown that AZD5153 effectively reduces cell viability in multiple cancer types, including those resistant to conventional therapies .
- Mechanisms of Action : Studies indicate that the compound induces apoptosis in cancer cells through caspase activation and modulation of cell cycle phases .
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of AZD5153:
- Tumor Growth Inhibition : The compound significantly inhibited tumor growth in models of human cancers, correlating with its ability to downregulate c-Myc expression .
- Pharmacokinetics : AZD5153 demonstrated favorable pharmacokinetic properties, supporting its potential for clinical development .
Case Studies
Several specific studies highlight the biological activity of AZD5153:
- Study on c-Myc Downregulation : A study reported that AZD5153 effectively downregulated c-Myc levels in cancer cell lines, leading to reduced proliferation rates .
- Xenograft Tumor Models : In xenograft studies involving human tumor cells implanted in mice, treatment with AZD5153 resulted in a marked reduction in tumor size compared to control groups .
Data Tables
Properties
IUPAC Name |
(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMYFSPOTCDHHJ-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869912-39-9 | |
Record name | AZD-5153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5153 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-5153 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C7U6YEAO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.